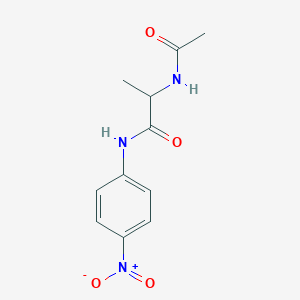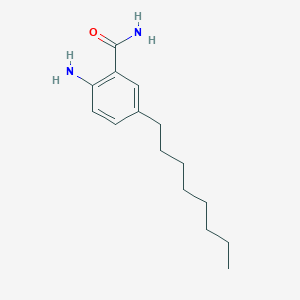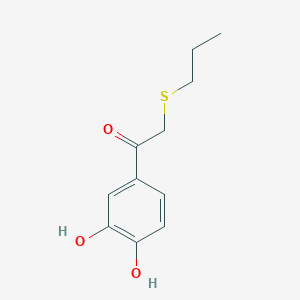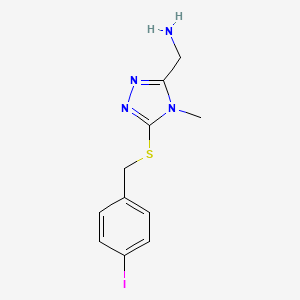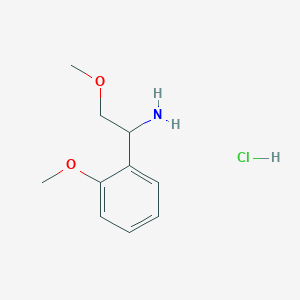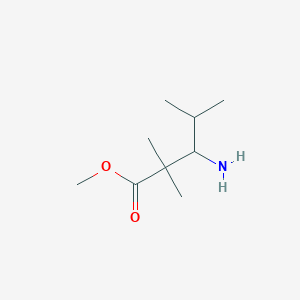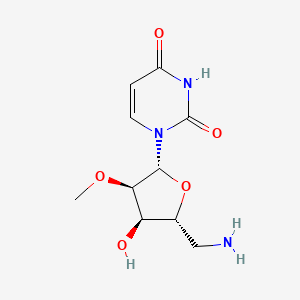![molecular formula C7H5BrN2S B13655956 6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)
6-(Bromomethyl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a bromomethyl substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)thieno[2,3-d]pyrimidine typically involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the bromomethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a Gewald reaction can be used to form the thieno[2,3-d]pyrimidine ring, followed by bromination to introduce the bromomethyl group .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Optimized reaction conditions, such as temperature control and the use of suitable solvents, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-(Bromomethyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative .
Scientific Research Applications
6-(Bromomethyl)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored as a potential anticancer agent due to its ability to inhibit key enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used to study the mechanisms of enzyme inhibition and the role of specific molecular targets in biological pathways.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)thieno[2,3-d]pyrimidine involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit enzymes involved in folate metabolism, such as glycinamide ribonucleotide formyltransferase (GARFTase) and serine hydroxymethyl transferase 2 (SHMT2). This inhibition disrupts nucleotide biosynthesis and other critical cellular processes, leading to anticancer effects .
Comparison with Similar Compounds
6-Substituted Thieno[2,3-d]pyrimidines: These compounds share the thieno[2,3-d]pyrimidine core but differ in the substituents at the 6-position.
Thieno[3,2-d]pyrimidines: These compounds have a similar structure but differ in the position of the sulfur atom within the ring system.
Uniqueness: 6-(Bromomethyl)thieno[2,3-d]pyrimidine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways .
Properties
Molecular Formula |
C7H5BrN2S |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
6-(bromomethyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H5BrN2S/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H,2H2 |
InChI Key |
IKAHDEUCDCUASH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NC=NC=C21)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


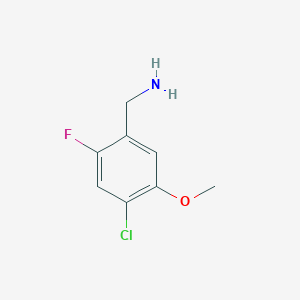

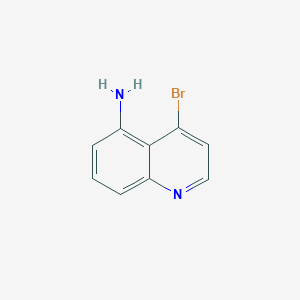


![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)
